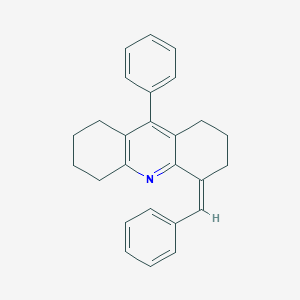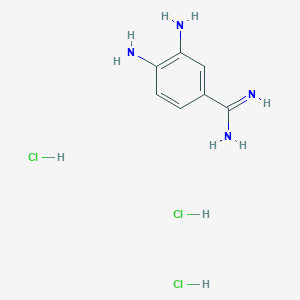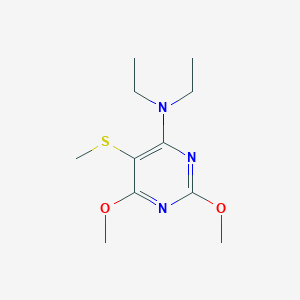
N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-dicarbonyl compounds and amidines.
Introduction of Substituents: The dimethoxy and methylthio groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The dimethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
2,6-Dimethoxy-4-(methylthio)pyrimidine: Lacks the diethylamino group.
4,6-Dimethoxy-2-(methylthio)pyrimidine: Lacks the diethylamino group.
N,N-Diethyl-4-(methylthio)pyrimidin-2-amine: Lacks the dimethoxy groups.
Uniqueness: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the combination of diethylamino, dimethoxy, and methylthio substituents on the pyrimidine ring. This unique structure may confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
89587-80-4 |
|---|---|
Fórmula molecular |
C11H19N3O2S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N,N-diethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3 |
Clave InChI |
XQWFDRQVVOOONX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=NC(=N1)OC)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)
![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)
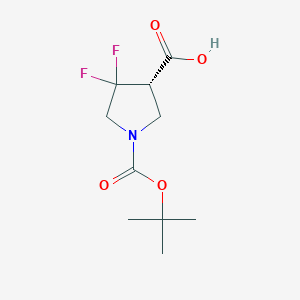



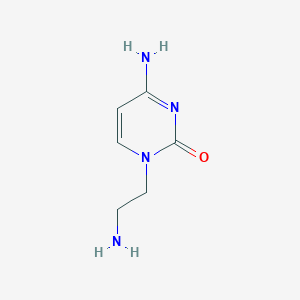
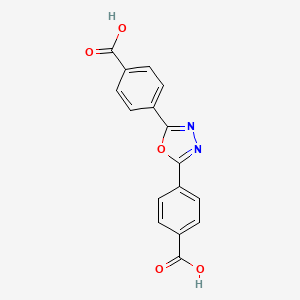
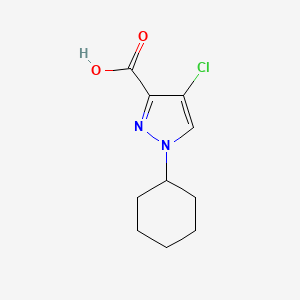
![(2R,3R,4S,5R)-2-(6-((2-(Benzo[d]thiazol-2-ylamino)ethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12932753.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)
